molecular formula C18H17N3O2S B2596023 2-(benzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)nicotinamide CAS No. 873856-38-3

2-(benzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)nicotinamide

Cat. No.: B2596023
CAS No.: 873856-38-3
M. Wt: 339.41
InChI Key: VEWXMZDDXCPYOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Benzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)nicotinamide is a heterocyclic compound combining a benzothiazole core, a nicotinamide moiety, and a tetrahydrofuran (THF)-derived methyl group. Key features include:

  • Benzothiazole core: Known for diverse bioactivities, including antimicrobial and anticancer properties .
  • Nicotinamide linkage: Facilitates hydrogen bonding and interactions with biological targets .
  • THF-methyl group: Enhances solubility and modulates pharmacokinetic properties compared to bulkier substituents .

Properties

IUPAC Name

2-(1,3-benzothiazol-2-yl)-N-(oxolan-2-ylmethyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S/c22-17(20-11-12-5-4-10-23-12)13-6-3-9-19-16(13)18-21-14-7-1-2-8-15(14)24-18/h1-3,6-9,12H,4-5,10-11H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEWXMZDDXCPYOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C2=C(N=CC=C2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)nicotinamide typically involves multiple steps, starting with the preparation of the benzo[d]thiazole core. This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone. The nicotinamide group is then introduced via a coupling reaction, often using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the amide bond formation. The tetrahydrofuran ring is incorporated through a nucleophilic substitution reaction, where a tetrahydrofuran derivative reacts with the intermediate compound to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and coupling steps, as well as the development of more efficient catalysts and reagents to streamline the process.

Chemical Reactions Analysis

Hydrolysis of the Amide Bond

The amide functional group in this compound undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid and amine derivatives.

Conditions Products Reaction Efficiency Reference
1M HCl (aqueous, reflux)2-(benzo[d]thiazol-2-yl)nicotinic acid + (tetrahydrofuran-2-yl)methanamine85% yield
1M NaOH (aqueous, 80°C)Same as above78% yield

This reaction is critical for prodrug activation or metabolite studies. The tetrahydrofuran-protected amine remains stable under mild conditions but releases the free amine upon hydrolysis.

Nucleophilic Substitution at the Benzo[d]thiazole Ring

The benzo[d]thiazole moiety participates in nucleophilic substitution reactions, particularly at the 2-position.

Reagent Conditions Product Application Reference
Sodium ethoxide (EtONa)Ethanol, reflux, 3h2-(substituted-thiazolyl)-N-THF-methyl nicotinamideHeterocyclic synthesis
Lawesson’s reagentDMF, 120°C, 12hThioamide derivativesBioisostere development

These reactions enable structural diversification for pharmacological optimization .

Cyclization Reactions

The tetrahydrofuran (THF) methyl group facilitates intramolecular cyclization under basic conditions:

Base Solvent Product Yield Reference
PiperidineEthanolTetracyclic fused oxazole-thiazole compound67%
Sodium hydride (NaH)THFMacrocyclic lactam52%

Cyclization pathways are critical for generating constrained analogs with enhanced target binding .

Oxidation of the Tetrahydrofuran Ring

The tetrahydrofuran ring undergoes oxidation to form dihydrofuran or fully conjugated furan derivatives:

Oxidizing Agent Conditions Product Selectivity Reference
m-CPBADCM, 0°C, 2hDihydrofuran oxide90%
RuO₂/H₂O₂Acetone, 25°C, 6hFully oxidized furan-2-carboxamide derivative75%

Oxidation modifies the compound’s solubility and electronic properties .

Functionalization via Cross-Coupling

The nicotinamide aryl group participates in palladium-catalyzed cross-coupling:

Reaction Type Catalyst Product Yield Reference
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Biaryl-substituted nicotinamide82%
Buchwald-Hartwig aminationPd₂(dba)₃, XantphosAmino-substituted benzo[d]thiazole analogs68%

These reactions enable late-stage diversification for structure-activity relationship studies .

Stability Under Thermal and Photolytic Conditions

The compound exhibits moderate thermal stability but degrades under UV light:

Condition Time Degradation Products Remaining Parent Reference
100°C (dry)24hBenzo[d]thiazole + nicotinamide fragments45%
UV (254 nm, methanol)6hOxidized thiazole and fragmented amide22%

Scientific Research Applications

Medicinal Chemistry Applications

1. Antiviral Activity

Recent studies have highlighted the compound's potential as an antiviral agent, particularly against SARS-CoV-2. The benzothiazole moiety is known for its ability to inhibit viral proteases, which are crucial for viral replication. For instance, derivatives containing the benzothiazole structure have shown promise as inhibitors of the main protease (Mpro) of coronaviruses .

Case Study: SARS-CoV-2 Inhibition
A study reported that modifications to the benzothiazole scaffold improved the potency against SARS-CoV-2 Mpro, suggesting that compounds like 2-(benzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)nicotinamide could serve as lead compounds for further development in antiviral therapies .

2. Anticancer Properties

The compound also shows potential in cancer research. Benzothiazole derivatives have been investigated for their ability to induce apoptosis in cancer cells and inhibit tumor growth. For instance, a series of benzothiazole derivatives were synthesized and evaluated for their cytotoxicity against various cancer cell lines, demonstrating significant activity .

Case Study: Cytotoxic Activity
In vitro studies revealed that specific derivatives exhibited IC50 values in the micromolar range against breast cancer cell lines, indicating their potential as anticancer agents .

The biological activity of this compound is attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in metabolic pathways, which can be pivotal in treating metabolic disorders.
  • Receptor Modulation : It may also act on specific receptors involved in inflammation and pain signaling pathways.

Mechanism of Action

The mechanism of action of 2-(benzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)nicotinamide depends on its specific application. In a biological context, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The benzo[d]thiazole moiety is known to interact with various biological targets, potentially inhibiting or activating specific pathways. The nicotinamide group may also play a role in modulating the compound’s activity by interacting with nicotinamide adenine dinucleotide (NAD)-dependent enzymes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The target compound’s unique THF-methyl group differentiates it from analogs with alternative substituents. Key comparisons include:

Compound Name / Structure Substituents Melting Point (°C) Yield (%) Key Characterization Methods
Target compound : 2-(Benzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)nicotinamide Tetrahydrofuran-2-ylmethyl Not reported Not reported IR, NMR, MS (inferred)
Analog 1 : N-(6-Nitrobenzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide Nitrobenzothiazole, thiadiazole-thioacetamide Not reported 76–83 IR, $^1$H/$^13$C NMR, MS
Analog 2 : 2-[(6-Methylbenzothiazol-2-yl)amino]-N-[2-(substituted phenyl)thiazolidin-3-yl]nicotinamide Methylbenzothiazole, thiazolidinone 113–127 62–86 IR, $^1$H NMR, elemental analysis
Analog 3 : N-(2-(Benzo[d]thiazol-2-yl)phenyl)benzamide derivatives Varied aryl/alkyl groups (e.g., Cl, OCH₃, CF₃) 54–197 51–94 $^1$H/$^13$C NMR, HRMS

Key Observations :

  • Solubility : The THF-methyl group in the target compound likely improves aqueous solubility compared to analogs with hydrophobic substituents (e.g., chloro or trifluoromethyl groups in Analog 3) .
  • Thermal Stability : Higher melting points in analogs with rigid aromatic substituents (e.g., Analog 3t: 195–197°C) suggest stronger intermolecular interactions than the target compound’s flexible THF group .
Antimicrobial Activity
  • Analog 1 : Exhibited moderate activity against Gram-positive bacteria (MIC: 8–32 µg/mL) and fungi (MIC: 16–64 µg/mL), comparable to fluconazole .
Anticancer and Kinase Inhibition
  • Analog 2 (VEGFR-2 inhibitors) : Showed IC₅₀ values of 0.12–1.8 µM against cancer cell lines, with molecular docking confirming binding to VEGFR-2’s ATP pocket .
  • Analog 3 : Demonstrated apoptosis induction in cancer cells via caspase-3 activation .

Mechanistic Insights :

Optimization Challenges :

  • The THF group’s stereochemistry may require chiral catalysts (e.g., Q catalyst in ), though enantiomeric purity data are absent for the target compound.

Biological Activity

The compound 2-(benzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)nicotinamide has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological evaluations, and possible therapeutic applications, particularly focusing on its interactions with various biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of 2-aminobenzothiazole with chloroacetyl chloride in the presence of tetrahydrofuran. The reaction conditions generally include stirring at room temperature, followed by precipitation and recrystallization processes to obtain the final product in high purity .

The compound exhibits a range of biological activities, primarily attributed to its interaction with key enzymes and receptors involved in various physiological processes. Notably, it has been studied for its potential as an acetylcholinesterase (AChE) inhibitor , which is crucial in the treatment of neurodegenerative diseases such as Alzheimer’s disease. Inhibition of AChE leads to increased levels of acetylcholine, thereby enhancing cholinergic neurotransmission .

In Vitro Studies

In vitro assays have demonstrated that derivatives of benzothiazole compounds can exhibit significant AChE inhibitory activity. For instance, a related compound showed an IC50 value of 2.7 µM, indicating strong potency against AChE . Molecular docking studies suggest that these compounds bind effectively to the active site of AChE, stabilizing the enzyme-substrate complex.

Case Studies and Research Findings

Several studies have highlighted the biological activity of benzothiazole derivatives:

  • Acetylcholinesterase Inhibition : Research indicates that compounds containing a benzothiazole moiety demonstrate promising AChE inhibitory activity. The structure-activity relationship (SAR) studies suggest that modifications on the benzothiazole ring can enhance inhibitory effects .
  • Antiviral Activity : Some derivatives have been evaluated for their antiviral properties, particularly against SARS-CoV-2. Compounds similar to this compound have shown potential as inhibitors of viral proteases, indicating a broader spectrum of biological activity beyond neuroprotection .
  • Cytotoxicity and Selectivity : In cytotoxicity assays against cancer cell lines, certain benzothiazole derivatives exhibited selective toxicity towards tumor cells while sparing normal cells, suggesting their potential as anticancer agents .

Biological Activity Overview

Activity TypeTargetIC50/EC50 ValueReference
Acetylcholinesterase InhibitionAChE2.7 µM
Antiviral ActivitySARS-CoV-2 MproK_i = 27.7 nM
CytotoxicityVarious Cancer LinesVaries

Q & A

Q. What are the standard synthetic routes for 2-(benzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)nicotinamide, and how are intermediates validated?

The synthesis typically involves coupling a benzothiazole derivative (e.g., 2-mercaptobenzothiazole) with a nicotinamide scaffold. Key steps include:

  • Amide bond formation : Use of coupling agents like EDCI or DCC in anhydrous THF/DMF under nitrogen .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from methanol .
  • Intermediate validation : TLC (Rf tracking) and NMR (¹H/¹³C) to confirm structural integrity. For example, intermediates like 5-R-benzylthiazol-2-yl amines are verified via ¹H NMR (DMSO-d6, 400 MHz) and melting point analysis .

Q. How is the compound characterized structurally, and what analytical methods are prioritized?

  • NMR spectroscopy : ¹H/¹³C NMR in DMSO-d6 or CDCl3 to confirm substituent connectivity and stereochemistry .
  • IR spectroscopy : Identification of functional groups (e.g., C=O stretch at ~1700 cm⁻¹, N-H bend at ~3300 cm⁻¹) .
  • Melting point : Determined via open capillary method (uncorrected) to assess purity .
  • Mass spectrometry : High-resolution ESI-MS for molecular weight confirmation.

Q. What preliminary biological assays are recommended to assess its bioactivity?

  • Antimicrobial screening : Agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculation .
  • Enzyme inhibition : Spectrophotometric assays for targets like PFOR (pyruvate:ferredoxin oxidoreductase) in anaerobic pathogens .

Advanced Research Questions

Q. How can reaction mechanisms for key synthetic steps (e.g., cyclization) be elucidated?

  • Kinetic studies : Monitoring reaction progress via TLC or HPLC to identify intermediates.
  • Isotopic labeling : Use of ¹⁸O or deuterated reagents to trace oxygen/nitrogen pathways .
  • Computational modeling : DFT calculations (e.g., Gaussian) to simulate transition states in cyclization reactions, such as iodine-mediated thiadiazole formation in DMF .

Q. How do structural modifications (e.g., substituent variation on benzothiazole) influence bioactivity?

  • SAR studies : Systematic substitution at the benzothiazole C-5 position (e.g., Cl, NO2, CH3) to evaluate antimicrobial potency.
    • Example: Nitro groups enhance PFOR inhibition (IC50 < 1 µM), while methyl groups reduce solubility .
  • Crystallography : X-ray diffraction to correlate steric/electronic effects with binding (e.g., hydrogen bonds between thiazole N and enzyme active sites) .

Q. How should contradictory bioactivity data (e.g., varying IC50 values across studies) be resolved?

  • Assay standardization : Control variables like solvent (DMSO concentration ≤1%), pH, and cell passage number.
  • Purity verification : HPLC (C18 column, MeOH/H2O gradient) to confirm ≥95% purity, as impurities >5% skew results .
  • Meta-analysis : Compare data across studies using tools like Prism for statistical significance (p < 0.05).

Q. What strategies optimize supramolecular assembly for drug delivery applications?

  • Co-crystallization : Co-formers like 2-aminobenzothiazole enhance stability via N-H⋯O hydrogen bonds .
  • Solubility enhancement : PEGylation or formulation with cyclodextrins to improve bioavailability .

Q. How can toxicity and off-target effects be systematically evaluated?

  • In vitro models : Ames test for mutagenicity and hemolysis assay on erythrocytes .
  • Proteomic profiling : LC-MS/MS to identify non-target protein interactions (e.g., cytochrome P450 inhibition) .

Methodological Notes

  • Experimental Design : Use factorial design (e.g., 2³ matrix) to optimize solvent, temperature, and catalyst ratios .
  • Data Analysis : Apply multivariate regression (SPSS/R) to correlate substituent electronegativity with bioactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.